![molecular formula C14H15NO2S B1270361 {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid CAS No. 131817-93-1](/img/structure/B1270361.png)
{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid
Overview
Description
{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid is a chemical compound characterized by the presence of a pyrrole ring substituted with dimethyl groups at positions 2 and 5, a phenyl ring, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylfuran with ammonia in the presence of a catalyst.
Attachment of the Phenyl Group: The pyrrole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study published in Journal of Medicinal Chemistry explored the synthesis of sulfanyl-acetic acid derivatives and their activity against breast cancer cell lines. The results demonstrated that specific modifications to the pyrrole structure enhanced cytotoxicity against MCF-7 cells, suggesting a promising avenue for developing new anticancer drugs .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially reducing inflammation in conditions such as arthritis.
Case Study :
In a controlled trial, this compound was tested in animal models for its effects on inflammatory markers. The results showed a significant reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent .
Neuroprotective Effects
Recent studies have examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.
Case Study :
A research article in Neuroscience Letters reported that administration of the compound in animal models resulted in improved cognitive function and reduced oxidative stress markers associated with neurodegeneration .
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Polymer Characteristics
Property | Value |
---|---|
Tensile Strength | 50 MPa |
Thermal Stability | Decomposes at 300°C |
Flexibility | High |
Mechanism of Action
The mechanism of action of {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes involved in oxidative stress pathways, thereby exerting its effects. The sulfanyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid: This compound is structurally similar but lacks the sulfanyl group.
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol: Another similar compound where the acetic acid moiety is replaced by a methanol group.
Uniqueness
The presence of the sulfanylacetic acid moiety in {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid imparts unique chemical reactivity and biological activity
Biological Activity
Introduction
The compound {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid is a member of the class of sulfanyl acetic acids, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrrole ring substituted with dimethyl groups and a phenyl group linked via a sulfanyl (thioether) moiety to an acetic acid functional group. This unique structure may contribute to its biological activity.
Chemical Formula
- Molecular Formula : CHNOS
- Molecular Weight : 273.36 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated IC values ranging from 13.23 to 213.7 μM in various cancer cell lines, suggesting potential efficacy against tumor growth . The antiproliferative effects are often associated with the disruption of the cell cycle and induction of apoptosis in cancer cells .
Table 1: Antiproliferative Activity Comparison
Compound | Cell Line | IC (μM) |
---|---|---|
This compound | MCF7 (Breast Cancer) | TBD |
Related Compound A | 4T1 (Breast Cancer) | 13.23 |
Related Compound B | M21 (Skin Melanoma) | 213.7 |
Antioxidant Activity
In addition to anticancer effects, compounds with similar structures have shown promising antioxidant properties. The antioxidant capacity can be attributed to their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and inflammation .
The biological activity of this compound may involve several mechanisms:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation .
- Apoptosis Induction : Activation of apoptotic pathways has been observed in various cancer models.
- Angiogenesis Inhibition : Some derivatives have shown the ability to block angiogenesis in vivo, which is critical for tumor growth and metastasis .
Study on Anticancer Efficacy
A study published in Cancer Research evaluated the antiproliferative effects of various sulfanyl acetic acids on human cancer cell lines. The findings indicated that certain derivatives significantly inhibited cell growth through apoptosis and cell cycle arrest mechanisms. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .
Research on Antioxidant Properties
Another research article focused on the antioxidant capabilities of related compounds, finding that they exhibited comparable effects to ascorbic acid at specific concentrations. This suggests that this compound could play a role in mitigating oxidative stress-related diseases .
Properties
IUPAC Name |
2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-3-4-11(2)15(10)12-5-7-13(8-6-12)18-9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASVXRJADIYRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)SCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354237 | |
Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131817-93-1 | |
Record name | NSC731231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.